molecular formula C7H8N2O4S B12947769 2-Methanesulfonyl-6-methylpyrimidine-4-carboxylicacid

2-Methanesulfonyl-6-methylpyrimidine-4-carboxylicacid

Cat. No.: B12947769
M. Wt: 216.22 g/mol
InChI Key: YGJKLFVXBUGSOK-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar in structure but lacks the carboxylic acid group.

    6-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: Similar but contains a sulfanyl group instead of a sulfonyl group.

Uniqueness

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the methylsulfonyl and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-4-3-5(6(10)11)9-7(8-4)14(2,12)13/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJKLFVXBUGSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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